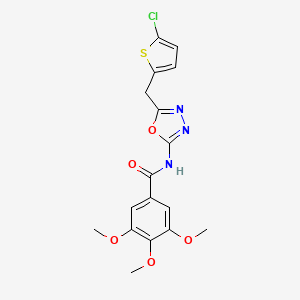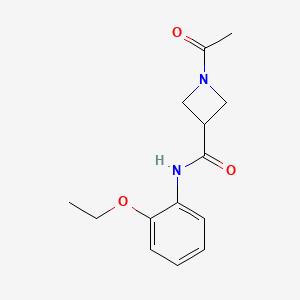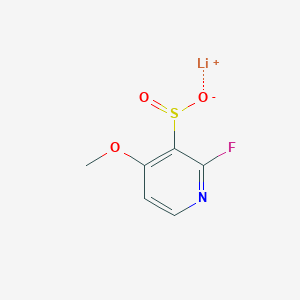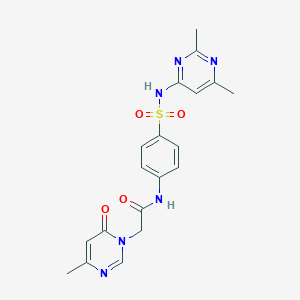
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a novel inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. The inhibition of BTK has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to B-cell activation and proliferation. Inhibition of BTK by N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide blocks B-cell receptor signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide has been shown to inhibit BTK activity in B-cells and reduce disease severity in mouse models of autoimmune diseases. In a study published in Cancer Research, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide induced apoptosis in CLL cells and inhibited B-cell receptor signaling. N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide has also been shown to inhibit B-cell activation and differentiation in vitro. In a study published in Arthritis Research & Therapy, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide reduced disease severity in a mouse model of rheumatoid arthritis by inhibiting B-cell activation and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide in lab experiments include its selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential use in the treatment of B-cell malignancies and autoimmune diseases. The limitations of using N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide in lab experiments include its high cost, limited availability, and potential off-target effects.
Direcciones Futuras
For research on N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide include the development of more efficient synthesis methods, the optimization of dosing regimens for clinical use, and the investigation of its potential use in combination with other therapies. N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide may also have potential applications in the treatment of other B-cell-mediated diseases, such as multiple sclerosis and lupus. Further studies are needed to elucidate the full potential of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide in the treatment of B-cell malignancies and autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide involves several steps, starting from the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)-2-(2-methoxyethyl)acetamide in the presence of triethylamine to form the intermediate amide. The amide is then reacted with 2-oxoethyl isocyanate in the presence of N-methylmorpholine to form the final product, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide.
Aplicaciones Científicas De Investigación
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study published in Cancer Research, N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide was found to inhibit BTK activity and induce apoptosis in chronic lymphocytic leukemia (CLL) cells. Another study published in Arthritis Research & Therapy showed that N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide reduced disease severity in a mouse model of rheumatoid arthritis. N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide has also been shown to inhibit B-cell activation and differentiation in vitro, suggesting its potential use in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-27-11-10-23-17(25)12-13-2-6-15(7-3-13)24-18(26)14-4-8-16(9-5-14)28-19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLUOGZVGGIQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-4-(trifluoromethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)
![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)
![N'-(3-chloro-2-methylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2793293.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2793294.png)
![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793297.png)




![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2793305.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2793307.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2793310.png)